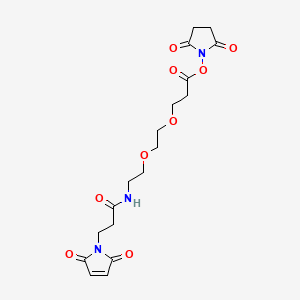

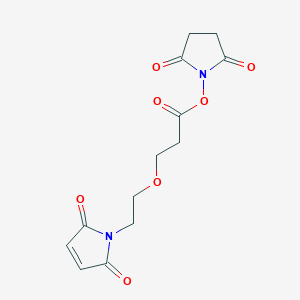

Pyrocatechol-1-carbaldehyde salicyloylhydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

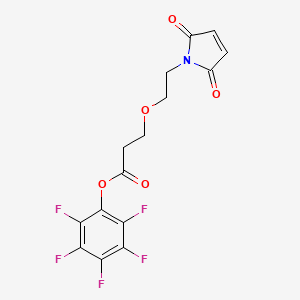

MDG486 is an inhibitor of BAF that works by activating latent HIV-1.

Wissenschaftliche Forschungsanwendungen

Analytical Reagent in Metal Complexation

Pyrocatechol-1-carbaldehyde salicyloylhydrazone and related compounds have been extensively studied as analytical reagents due to their ability to form complexes with various metal ions. For instance, the compound has been noted for its reaction with vanadium(V), forming a yellow complex useful for the spectrophotometric determination of vanadium in materials such as steel, lead-vanadium concentrate, and phosphoric acid samples. The yellow complex formed is extractable into chloroform and can detect trace amounts of vanadium at the parts per billion level, showcasing its analytical potency and selectivity (García-Vargas, Gallego, & Guardia, 1980). Moreover, similar compounds, such as pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone, have been used as selective reagents for the extraction and spectrophotometric determination of iron(II), highlighting the potential of these hydrazone compounds in analytical chemistry (Gallego, García-Vargas, & Valcárcel, 1979).

Structural and Spectral Studies

The structural and spectral characteristics of aroylhydrazones containing triazole, including pyridine-2-carbaldehyde salicyloylhydrazone, have been investigated using X-ray photoelectron spectroscopy (XPS). These studies reveal intricate details about the electron transfer direction (from ligand to metal ion) and the nature of the coordination bonds, contributing to our understanding of the electronic structures of these complexes (Wang, Chen, Zhang, & Ma, 1997).

Applications in Polymer Synthesis

Additionally, related compounds such as pyridine-2-carbaldehyde thiosemicarbazone have been utilized in the synthesis of novel coordination polymers. These polymers exhibit interesting structural features like alternate Cu(μ‐S)2Cu and Cu(μ‐Cl)2Cu cores, demonstrating the utility of these hydrazone compounds in material science and polymer chemistry (Lobana, Khanna, Castiñeiras, & Hundal, 2010).

Crystallographic Insights

Studies have also delved into the crystallographic aspects of compounds similar to this compound. The examination of the intra- and intermolecular interactions in crystals of pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate have shed light on the electron density redistribution and the basicity of the hydrazone nitrogen atom, contributing to our fundamental understanding of molecular interactions in solid-state chemistry (Safoklov et al., 2002).

Eigenschaften

CAS-Nummer |

92071-89-1 |

|---|---|

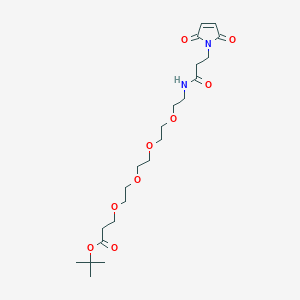

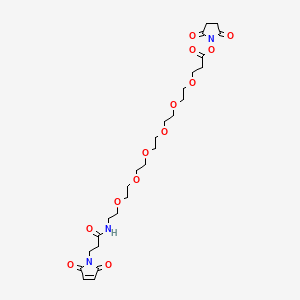

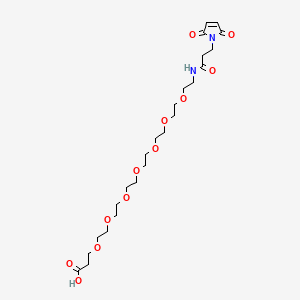

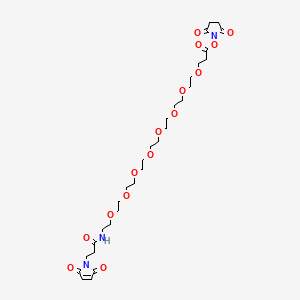

Molekularformel |

C14H12N2O4 |

Molekulargewicht |

272.26 |

IUPAC-Name |

N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide |

InChI |

InChI=1S/C14H12N2O4/c17-11-6-2-1-5-10(11)14(20)16-15-8-9-4-3-7-12(18)13(9)19/h1-8,17-19H,(H,16,20)/b15-8- |

InChI-Schlüssel |

GZBFTEUFUFKVOD-OVCLIPMQSA-N |

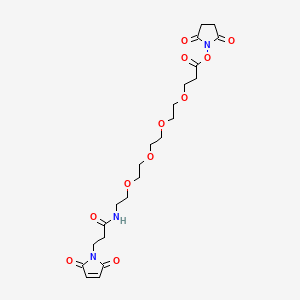

SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

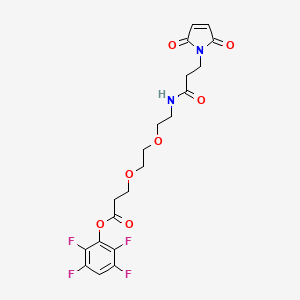

Synonyme |

MDG486; MDG-486; MDG 486; A01; BAF-IN-A01; BAF IN A01; BAFINA01; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.